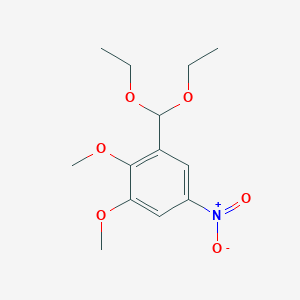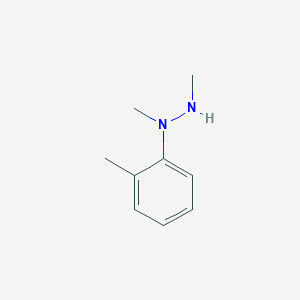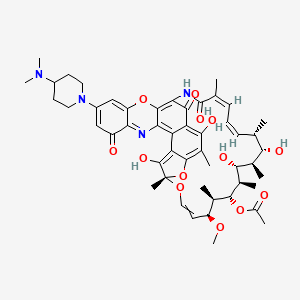![molecular formula C28H26N2O B14011042 N-[(Dibenzylamino)-phenyl-methyl]benzamide CAS No. 88671-71-0](/img/structure/B14011042.png)
N-[(Dibenzylamino)-phenyl-methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Dibenzylamino)-phenyl-methyl]benzamide is an organic compound with a complex structure that includes benzyl, amino, and benzamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dibenzylamino)-phenyl-methyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Dibenzylamino)-phenyl-methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as KMnO4 and OsO4.
Reduction: Reduction can be achieved using H2/Ni, H2/Rh, or LiAlH4.
Substitution: It can undergo substitution reactions with electrophiles like RCOCl and RCHO.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RCOCl, RCHO, CH3I
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinones, while reduction can produce secondary amides .
Wissenschaftliche Forschungsanwendungen
N-[(Dibenzylamino)-phenyl-methyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
Wirkmechanismus
The mechanism of action of N-[(Dibenzylamino)-phenyl-methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and thromboxanes, thereby exerting anti-inflammatory effects . Molecular docking studies have shown that this compound can bind to protein receptors, stabilizing them through hydrogen bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-[(Dibenzylamino)-phenyl-methyl]benzamide is unique due to its specific structural features and the presence of both benzyl and benzamide groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88671-71-0 |
|---|---|
Molekularformel |
C28H26N2O |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
N-[(dibenzylamino)-phenylmethyl]benzamide |
InChI |
InChI=1S/C28H26N2O/c31-28(26-19-11-4-12-20-26)29-27(25-17-9-3-10-18-25)30(21-23-13-5-1-6-14-23)22-24-15-7-2-8-16-24/h1-20,27H,21-22H2,(H,29,31) |
InChI-Schlüssel |
PCKGYUKMFQRYDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



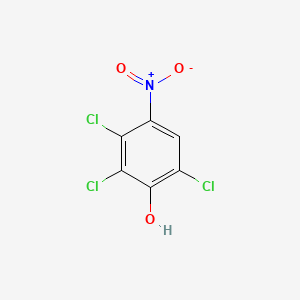
![N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid](/img/structure/B14010982.png)
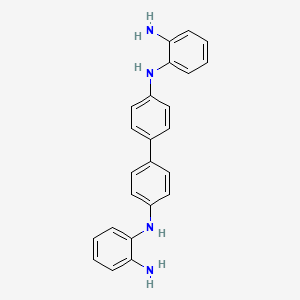
![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)
![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)


